molecular formula C18H26NO3+ B11623715 N,N,N,2,2-pentamethyl-3-{[(5-methyl-1-benzofuran-2-yl)carbonyl]oxy}propan-1-aminium

N,N,N,2,2-pentamethyl-3-{[(5-methyl-1-benzofuran-2-yl)carbonyl]oxy}propan-1-aminium

Cat. No.: B11623715
M. Wt: 304.4 g/mol
InChI Key: FTUVEGJFKBYQKW-UHFFFAOYSA-N
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Description

[2,2-DIMETHYL-3-(5-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM is a complex organic compound with a unique structure that includes a benzofuran moiety and a quaternary ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2-DIMETHYL-3-(5-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM typically involves multiple steps, starting with the preparation of the benzofuran core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2,2-DIMETHYL-3-(5-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM can undergo various types of chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield quinone derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [2,2-DIMETHYL-3-(5-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its quaternary ammonium group makes it a useful tool for investigating membrane transport mechanisms.

Medicine

In medicine, [2,2-DIMETHYL-3-(5-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM has potential applications as a drug candidate. Its ability to interact with biological membranes and enzymes makes it a promising compound for the development of new therapeutics.

Industry

In industrial applications, this compound can be used as an additive in materials science to enhance the properties of polymers and coatings. Its unique chemical structure can impart desirable characteristics such as increased stability and improved performance.

Mechanism of Action

The mechanism of action of [2,2-DIMETHYL-3-(5-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM involves its interaction with molecular targets such as enzymes and membrane proteins. The quaternary ammonium group allows it to bind to negatively charged sites on proteins, while the benzofuran moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and alter cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [2,2-DIMETHYL-3-(5-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM: Unique due to its combination of a benzofuran moiety and a quaternary ammonium group.

    [2,2-DIMETHYL-3-(5-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM: Similar in structure but may have different substituents on the benzofuran ring.

    [2,2-DIMETHYL-3-(5-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM: Another related compound with variations in the alkyl chain length or the nature of the quaternary ammonium group.

Uniqueness

The uniqueness of [2,2-DIMETHYL-3-(5-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PROPYL]TRIMETHYLAZANIUM lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H26NO3+

Molecular Weight

304.4 g/mol

IUPAC Name

[2,2-dimethyl-3-(5-methyl-1-benzofuran-2-carbonyl)oxypropyl]-trimethylazanium

InChI

InChI=1S/C18H26NO3/c1-13-7-8-15-14(9-13)10-16(22-15)17(20)21-12-18(2,3)11-19(4,5)6/h7-10H,11-12H2,1-6H3/q+1

InChI Key

FTUVEGJFKBYQKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)C(=O)OCC(C)(C)C[N+](C)(C)C

Origin of Product

United States

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